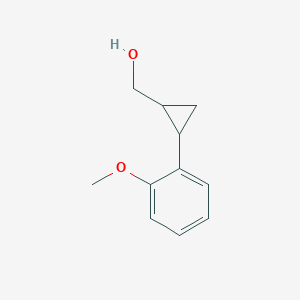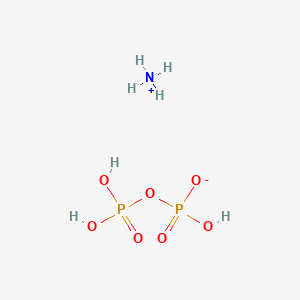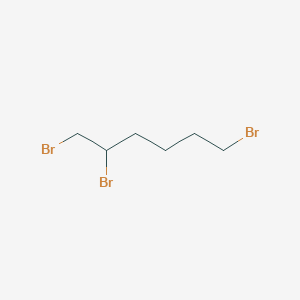
1,2,6-Tribromohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Tribromohexane is an organic compound with the molecular formula C6H11Br3. It is a brominated derivative of hexane, where three hydrogen atoms are replaced by bromine atoms at the 1st, 2nd, and 6th positions of the hexane chain. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,6-Tribromohexane can be synthesized through the bromination of hexane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general reaction can be represented as follows:
[ \text{C}6\text{H}{14} + 3\text{Br}_2 \rightarrow \text{C}6\text{H}{11}\text{Br}_3 + 3\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where hexane is continuously fed and reacted with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Tribromohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Reduction: Zinc (Zn) and hydrochloric acid (HCl)
Major Products Formed
Substitution: Formation of alcohols, nitriles, and amines
Elimination: Formation of hexenes
Reduction: Formation of hexane
Aplicaciones Científicas De Investigación
1,2,6-Tribromohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Mecanismo De Acción
The mechanism of action of 1,2,6-tribromohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Tribromohexane
- 1,3,6-Tribromohexane
- 1,2,4-Tribromohexane
Comparison
1,2,6-Tribromohexane is unique due to the specific positions of the bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to other tribromohexane isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions. For example, 1,2,3-tribromohexane may have different steric and electronic effects, leading to variations in reaction outcomes .
Propiedades
Fórmula molecular |
C6H11Br3 |
|---|---|
Peso molecular |
322.86 g/mol |
Nombre IUPAC |
1,2,6-tribromohexane |
InChI |
InChI=1S/C6H11Br3/c7-4-2-1-3-6(9)5-8/h6H,1-5H2 |
Clave InChI |
WQEQYRFDVUEATJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)CC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)
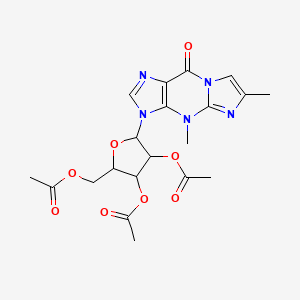

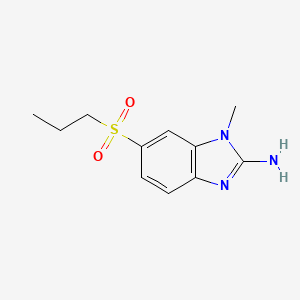
![(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)
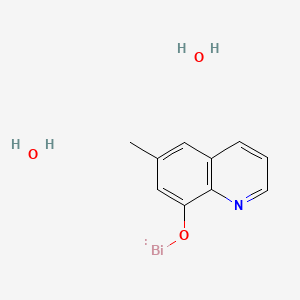
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
